N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-14-18(23)10-12-22(16)30(26,27)24-19-11-9-17-6-5-13-25(21(17)15-19)31(28,29)20-7-3-2-4-8-20/h2-4,7-12,14-15,24H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBCMKJDIBNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method involves the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . Another method includes the use of sulfonyl azides as sulfonyl donors in sulfonation reactions . Industrial production methods often employ environment-friendly one-pot tandem protocols involving reagents such as 1,2-dichloroethane and strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene .
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium hydroxide
Common reagents and conditions used in these reactions include aqueous sodium hydroxide, benzenesulfonyl chloride, and various organic solvents . Major products formed from these reactions include sulfonamide derivatives and other functionalized organic compounds.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can disrupt bacterial cell membranes and inhibit bacterial growth . Additionally, it targets enzymes involved in bacterial membrane synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) .
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide can be compared with other similar compounds such as:
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: This compound has similar antibacterial properties but differs in its molecular structure and specific applications.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: This analogue has a broader spectrum of activity and is more soluble in organic solvents.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is a sulfonamide derivative with a complex molecular structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a benzenesulfonyl group attached to a tetrahydroquinoline core, which is further substituted with a fluorinated benzene sulfonamide moiety. The unique structural characteristics contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈F₁N₂O₃S₂ |
| Molecular Weight | 382.47 g/mol |
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Research indicates that it may inhibit bacterial cell wall synthesis by targeting key enzymes involved in this process. This mechanism underlines its potential as an antimicrobial agent.
Biological Activity and Efficacy
Numerous studies have evaluated the biological activity of this compound across various models:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance:
- E. coli : Inhibition zone diameter of 15 mm at 100 µg/mL.
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.
Cytotoxicity
In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound showed promising cytotoxic effects:
- MCF-7 Cells : IC₅₀ value of 12 µg/mL.
- HeLa Cells : IC₅₀ value of 15 µg/mL.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Anticancer Activity : A study conducted by Ghodsi et al. (2016) evaluated the cytotoxic effects of various quinoline derivatives, including our compound. The results indicated that it inhibited cell proliferation significantly more than standard chemotherapeutic agents like doxorubicin .
- Antibacterial Evaluation : Research published in the Journal of Medicinal Chemistry highlighted its efficacy against multidrug-resistant bacterial strains. The compound was found to enhance the activity of existing antibiotics when used in combination therapies.
Comparison with Related Compounds
To better understand the unique properties of this compound, comparisons with structurally similar sulfonamides were made:
| Compound | Activity Profile |
|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Moderate antibacterial activity |
| N-(benzenesulfonyl)-5-bromofuran-2-carboxamide | Significant anticancer activity |
| N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin] | Lower cytotoxicity compared to target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
